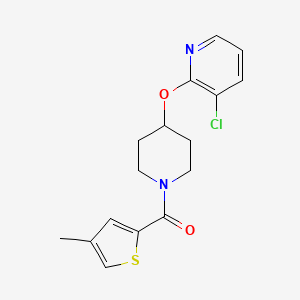

(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(4-methylthiophen-2-yl)methanone

Description

This compound features a piperidine core substituted at the 4-position with a 3-chloropyridin-2-yloxy group and linked via a methanone bridge to a 4-methylthiophen-2-yl moiety. Its structure combines a heterocyclic piperidine scaffold with aromatic thiophene and pyridine rings, which are critical for modulating electronic properties, solubility, and biological interactions. The 4-methylthiophene group may contribute to lipophilicity and metabolic stability .

Properties

IUPAC Name |

[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-(4-methylthiophen-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O2S/c1-11-9-14(22-10-11)16(20)19-7-4-12(5-8-19)21-15-13(17)3-2-6-18-15/h2-3,6,9-10,12H,4-5,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCLRZDWRLSBYAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(4-methylthiophen-2-yl)methanone typically involves multiple steps:

Formation of the Chloropyridine Intermediate: The initial step involves the chlorination of pyridine to form 3-chloropyridine.

Piperidine Derivative Formation: The next step is the reaction of 3-chloropyridine with piperidine under basic conditions to form the piperidine derivative.

Coupling with Methylthiophene: Finally, the piperidine derivative is coupled with 4-methylthiophene using a suitable coupling agent such as a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(4-methylthiophen-2-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(4-methylthiophen-2-yl)methanone has diverse applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in the study of biological pathways and interactions.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(4-methylthiophen-2-yl)methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Heterocycle Variations

- Piperidine vs. Piperazine Derivatives: The target compound utilizes a piperidine ring, while analogs such as thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (compound 21) employ a piperazine core.

- Pyridine vs. Pyrimidine Substitutions: Unlike E-4-((4-(4-(2-cyanovinyl)-2,6-dimethylphenoxy)thieno[3,2-d]pyrimidin-2-yl)amino)piperidine derivatives (), the target compound lacks a fused pyrimidine-thiophene system. Pyrimidine-containing analogs may offer stronger π-π stacking interactions but reduced metabolic stability .

Substituent Modifications

- Aromatic Ring Functionalization: The 3-chloro group on the pyridine ring distinguishes the target compound from 4-(thiophen-3-ylethynyl)pyridin-3-yl methanone derivatives (e.g., compound 16C, ), which feature ethynyl-thiophene groups.

Thiophene Substituents :

The 4-methylthiophen-2-yl group in the target compound contrasts with 4-(trifluoromethyl)phenyl substituents in compound 21 (). The methyl group provides moderate hydrophobicity, while trifluoromethyl groups in analogs improve metabolic resistance but may reduce solubility .

Table 1: Structural Comparison of Key Compounds

Solubility and Lipophilicity

- The target compound’s piperidine core and methylthiophene group likely result in moderate lipophilicity (logP ~3–4), balancing membrane permeability and aqueous solubility. Piperazine analogs (e.g., MK45, ) may exhibit higher solubility due to increased basicity but lower logP values .

Electronic Effects

- This contrasts with 4-methoxyphenyl groups in compound 16C (), which donate electron density via the methoxy group .

Biological Activity

The compound (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(4-methylthiophen-2-yl)methanone is a synthetic organic molecule with potential therapeutic applications. Its unique structure suggests various biological activities, particularly in the context of enzyme inhibition and receptor modulation. This article provides an overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant research findings.

Chemical Structure

The compound can be described by the following structural formula:

The primary mechanism of action involves the inhibition of specific enzymes and receptors:

- Enzyme Inhibition : The compound acts as a selective inhibitor of phosphodiesterase enzymes (PDE3 and PDE4), which play crucial roles in regulating cyclic nucleotide levels within cells. By inhibiting these enzymes, the compound increases levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), leading to various downstream effects such as smooth muscle relaxation and anti-inflammatory responses .

- Receptor Interaction : The compound may also interact with various receptors, influencing signaling pathways associated with inflammation and smooth muscle contraction.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Bronchodilation : Increased cAMP levels lead to relaxation of bronchial smooth muscle, making it potentially useful in treating respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD) .

- Anti-inflammatory Activity : The inhibition of PDE4 is particularly significant in reducing inflammatory processes, which can be beneficial in conditions characterized by excessive inflammation .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this specific compound:

- In Vitro Studies : A study examining similar piperidine derivatives found that they effectively inhibited PDE activity, correlating with increased cellular cAMP levels and reduced inflammatory cytokine production .

- Animal Models : In vivo studies using animal models demonstrated that compounds with similar structures significantly reduced airway hyperreactivity and inflammation, suggesting therapeutic potential for respiratory diseases .

- Clinical Implications : The dual action on PDE3 and PDE4 positions this compound as a candidate for further clinical development aimed at managing chronic inflammatory diseases.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is presented:

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| Compound A | Structure A | PDE3/PDE4 Inhibition | Similar action but different side effects |

| Compound B | Structure B | Selective PDE4 Inhibition | Less effective for bronchodilation |

| Compound C | Structure C | Non-selective PDE Inhibition | Broader effects but more side effects |

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(4-methylthiophen-2-yl)methanone, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves:

Coupling of intermediates : Reacting a chloropyridine derivative with a piperidine precursor under nucleophilic substitution conditions (e.g., using NaH or K₂CO₃ as a base in DMF or THF) .

Ketone formation : Utilizing Friedel-Crafts acylation or Ullmann-type coupling to attach the 4-methylthiophene moiety to the piperidine core .

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization to achieve >95% purity .

- Optimization : Adjusting solvent polarity (e.g., DCM vs. acetonitrile) and temperature (40–80°C) to improve yields. Catalysts like CuI may enhance coupling efficiency .

Q. How is the compound structurally characterized, and what analytical techniques are critical for validation?

- Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., chloropyridine’s downfield shifts at δ 8.3–8.5 ppm) and ketone carbonyl signals (δ 190–200 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., C₁₇H₁₆ClN₂O₂S) and isotopic patterns .

- X-ray Crystallography : For resolving stereochemistry and confirming piperidine ring conformation .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

- In vitro assays :

- Enzyme inhibition : Screen against kinases (e.g., PI3K) or GPCRs using fluorescence polarization or radioligand binding assays .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

- Target prediction : Use SwissTargetPrediction or SEA to identify potential targets based on structural analogs (e.g., piperidine-thiophene hybrids) .

Q. How do functional groups (e.g., 3-chloropyridine, 4-methylthiophene) influence reactivity?

- 3-Chloropyridine : Enhances electrophilicity for nucleophilic substitution reactions; chlorine acts as a leaving group in coupling steps .

- 4-Methylthiophene : The methyl group increases lipophilicity (logP ~3.2), potentially improving blood-brain barrier penetration .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported biological activity?

- Approach :

Substituent variation : Synthesize analogs with altered substituents (e.g., replacing 4-methylthiophene with furan or pyridine) and compare activity .

Data normalization : Use Z-score standardization to account for assay variability across studies .

- Case study : A thiophene-to-furan substitution in analogs reduced cytotoxicity (IC₅₀ from 1.2 µM to >10 µM), suggesting thiophene’s critical role in target binding .

Q. What computational strategies are effective for predicting binding modes and pharmacokinetics?

- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with hinge regions) .

- ADMET prediction : SwissADME or pkCSM to estimate solubility (LogS ≈ -4.5), CYP450 inhibition risks, and bioavailability (F ≈ 65%) .

Q. How can conflicting data on metabolic stability be addressed experimentally?

- In vitro assays :

- Microsomal stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .

- Metabolite ID : Use UPLC-QTOF to identify oxidation products (e.g., sulfoxide formation on thiophene) .

- Structural mitigation : Introduce electron-withdrawing groups (e.g., CF₃) to block metabolic hotspots .

Q. What strategies optimize synthetic yield for scale-up without compromising purity?

- Process chemistry :

- Flow chemistry : Continuous flow reactors for exothermic steps (e.g., ketone formation) to improve heat dissipation and reduce side products .

- Design of Experiments (DoE) : Multivariate analysis (e.g., varying temperature, solvent ratio, catalyst loading) to identify robust conditions .

Q. How do stereochemical factors influence target selectivity?

- Chiral resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak IA column) and test against enantioselective targets (e.g., serotonin receptors) .

- Case study : The (R)-enantiomer of a related piperidine-methanone showed 10-fold higher affinity for 5-HT₂A than the (S)-form .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.